molecular formula C18H21NO3 B14576656 Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)- CAS No. 61293-89-8

Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)-

Cat. No.: B14576656
CAS No.: 61293-89-8
M. Wt: 299.4 g/mol
InChI Key: MGKUFHHJCUXIHQ-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)- is a complex organic compound with a unique structure that includes both methoxyphenoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)- typically involves a multi-step process. One common method includes the reaction of 2-methoxyphenol with 2-chloroethylamine to form 2-(2-methoxyphenoxy)ethylamine. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-methoxyphenyl)-: Similar structure but lacks the 3-methylphenyl group.

    Acetamide, N-(2-methylphenyl)-: Similar structure but lacks the 2-(2-methoxyphenoxy)ethyl group.

Uniqueness

Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)- is unique due to the presence of both methoxyphenoxy and methylphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61293-89-8

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C18H21NO3/c1-14-7-6-8-16(13-14)19(15(2)20)11-12-22-18-10-5-4-9-17(18)21-3/h4-10,13H,11-12H2,1-3H3

InChI Key

MGKUFHHJCUXIHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC2=CC=CC=C2OC)C(=O)C

Origin of Product

United States

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